Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-
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Overview
Description
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-: is an organic compound with a complex structure that includes an acetamide group, a sulfonyl group, and a hydroxyethyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with sodium hydroxide and 2-hydroxyethanesulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The overall effect is a combination of these interactions, leading to the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: A simpler analog with similar functional groups but lacking the dimethylphenyl ring.
N-(2-hydroxyethyl)acetamide: Another related compound with a similar structure but different substitution patterns.
Uniqueness
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]- is unique due to the presence of both the sulfonyl and hydroxyethyl groups attached to a dimethylphenyl ring
Properties
CAS No. |
67674-30-0 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-[5-(2-hydroxyethylsulfonyl)-2,4-dimethylphenyl]acetamide |
InChI |
InChI=1S/C12H17NO4S/c1-8-6-9(2)12(18(16,17)5-4-14)7-11(8)13-10(3)15/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
APKKTXVDDACAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)CCO)C |
Origin of Product |
United States |
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